molecular formula C5H11NO5S B3371829 1-Methylpyrrolidin-2-one sulfate CAS No. 80997-96-2

1-Methylpyrrolidin-2-one sulfate

Cat. No. B3371829
CAS RN: 80997-96-2
M. Wt: 197.21 g/mol
InChI Key: IUWNROWEFXANRF-UHFFFAOYSA-N
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Description

1-Methylpyrrolidin-2-one sulfate, also known as 1-Methyl-2-pyrrolidinone sulfate (1:1), is a chemical compound with the molecular formula C5H11NO5S . Its average mass is 197.210 Da and its monoisotopic mass is 197.035797 Da . It is a colorless liquid, although impure samples can appear yellow .


Molecular Structure Analysis

The molecular structure of 1-Methylpyrrolidin-2-one sulfate consists of five carbon atoms, one nitrogen atom, five oxygen atoms, and one sulfur atom . The structure is fully conjugated, which means that the electrons in the molecule are delocalized, or spread out, over the entire molecule .


Physical And Chemical Properties Analysis

1-Methylpyrrolidin-2-one sulfate is a colorless liquid, although impure samples can appear yellow . It is miscible with water and with most common organic solvents . It also belongs to the class of dipolar aprotic solvents such as dimethylformamide and dimethyl sulfoxide .

Safety And Hazards

1-Methylpyrrolidin-2-one sulfate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid and can cause skin irritation, serious eye irritation, respiratory irritation, and may damage the unborn child . It may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-methylpyrrolidin-2-one;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.H2O4S/c1-6-4-2-3-5(6)7;1-5(2,3)4/h2-4H2,1H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWNROWEFXANRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1=O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649453
Record name Sulfuric acid--1-methylpyrrolidin-2-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylpyrrolidin-2-one sulfate

CAS RN

80997-96-2
Record name Sulfuric acid--1-methylpyrrolidin-2-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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